1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene
Overview
Description
1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethoxy group attached to a benzene ring
Mechanism of Action
Biochemical Pathways
Given the lack of specific information about the biological targets and mode of action of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene, it’s challenging to outline the exact biochemical pathways this compound might affect .
Result of Action
Without specific information on the compound’s target and mode of action, it’s difficult to describe the molecular and cellular effects of this compound .
Action Environment
The action of this compound, like any other compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . .
Preparation Methods
The synthesis of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)-5-ethoxybenzene.
Bromination: The bromination process involves the introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) or other brominating agents under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as iron (Fe) or aluminum chloride (AlCl3), to facilitate the bromination process. The reaction temperature and time are carefully controlled to ensure the desired product is obtained.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate (KMnO4) can yield carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4) can produce alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. These reactions typically require palladium (Pd) catalysts and appropriate ligands.
Scientific Research Applications
1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethyl)benzene: This compound lacks the ethoxy group, making it less versatile in certain applications.
1-Bromo-3-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of an ethoxy group can lead to different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which can significantly enhance its electron-withdrawing properties and affect its reactivity.
Properties
IUPAC Name |
1-bromo-3-ethoxy-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAINXAOCTMGPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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